4-(piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride
Description
Properties
IUPAC Name |
4-piperidin-4-yl-1H-1,2,4-triazol-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.ClH/c12-7-10-9-5-11(7)6-1-3-8-4-2-6;/h5-6,8H,1-4H2,(H,10,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPXZRVBMAWHDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=NNC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1795464-24-2 | |
| Record name | 4-(piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds. For instance, the reaction between hydrazine hydrate and an appropriate diketone can yield the triazole core.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions. For example, a piperidine derivative can react with a halogenated triazole intermediate to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 4-(piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride would involve optimizing the above synthetic route for large-scale synthesis. This includes:
Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used to ensure efficient and consistent production.
Purification: Techniques such as crystallization, filtration, and recrystallization are employed to purify the compound.
Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are used to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the triazole ring or the piperidine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the triazole or piperidine rings.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reagents: Halogenated compounds and organometallic reagents are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
4-(Piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of drugs with potential therapeutic effects, such as antimicrobial, antifungal, and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.
Industrial Applications: It is utilized in the development of agrochemicals and other industrial chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 4-(piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It may act as an agonist or antagonist at various receptor sites, modulating physiological responses.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazol-5-one Derivatives
Acidic Properties and Solvent Effects
The triazolone core exhibits weak acidity (pKa 8–11 in non-aqueous media) due to the N–H proton . Piperidine substitution introduces basicity, leading to protonation in acidic environments (evidenced by the hydrochloride salt). In contrast, Schiff base derivatives (e.g., 4-diethylaminobenzylidenamino analogs) show higher pKa values (8.2–10.5) due to electron-donating substituents stabilizing the deprotonated form . Solvent polarity also influences acidity; for example, pKa decreases in DMF compared to tert-butanol .
Computational and Spectroscopic Studies
- NMR Analysis : GIAO/DFT calculations (B3LYP/6-311G(d,p)) predict chemical shifts for Schiff base analogs with <5% deviation from experimental data .
- HOMO-LUMO Gaps : Electron-withdrawing groups (e.g., nitrobenzoyl) reduce HOMO-LUMO gaps (4.5–5.0 eV), enhancing reactivity .
- Molecular Dynamics : Piperidine substitution may increase conformational flexibility, affecting receptor binding .
Biological Activity
4-(Piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride is a compound belonging to the class of 1,2,4-triazoles. This class is known for its diverse biological activities and therapeutic potential. The unique structural features of this compound enhance its interaction with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's structure includes a piperidine moiety attached to a triazole ring, contributing to its biological activity. The molecular formula is CHClNO, with a molecular weight of approximately 203.67 g/mol. The presence of nitrogen atoms in the triazole ring is critical for its reactivity and interaction with various biological targets.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-triazole framework exhibit a wide range of biological activities including:
- Antimicrobial Activity : The triazole derivatives have shown significant antimicrobial properties against various pathogens.
- Anticancer Properties : Some studies suggest that these compounds can inhibit tumor growth and induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Certain derivatives have demonstrated potential in reducing inflammation markers.
The biological activity of 4-(piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride is largely attributed to its ability to interact with specific enzymes and receptors in the body. The triazole ring can form hydrogen bonds and coordinate with metal ions in active sites of enzymes, which may lead to inhibition or modulation of their activity.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various triazole derivatives including 4-(piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride. The compound exhibited significant activity against Gram-positive and Gram-negative bacteria.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(Piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one HCl | Staphylococcus aureus | 32 µg/mL |
| 4-(Piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one HCl | Escherichia coli | 64 µg/mL |
Anticancer Activity
In vitro studies on cancer cell lines demonstrated that this compound can inhibit cell proliferation effectively. For instance:
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.63 | Induction of apoptosis via p53 pathway |
| A549 | 20.00 | Cell cycle arrest at G2/M phase |
These findings indicate that the compound not only inhibits cancer cell growth but also triggers apoptotic pathways.
Synthesis and Derivative Studies
The synthesis of 4-(piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride typically involves multi-step reactions that allow for structural modifications to enhance activity. Various derivatives have been synthesized to explore structure–activity relationships (SAR), leading to compounds with improved potency and selectivity.
Q & A
Basic: What are the recommended synthetic routes for preparing 4-(piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride, and how can reaction yields be optimized?
Methodological Answer:
Synthesis typically involves cyclocondensation of piperidine derivatives with triazolone precursors under acidic conditions. To optimize yields:
- Use Design of Experiments (DOE) to evaluate variables (temperature, stoichiometry, solvent polarity). For example, a central composite design can identify optimal reaction conditions .
- Employ microwave-assisted synthesis to reduce reaction time and improve purity .
- Monitor intermediates via HPLC or LC-MS to confirm stepwise progression .
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the triazolone ring and piperidine moiety. Compare shifts with analogous compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) .
- X-ray Crystallography: Resolve crystal structure to validate stereochemistry, as demonstrated for related triazolone derivatives .
- Mass Spectrometry (HRMS): Confirm molecular weight and chloride counterion presence .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Follow GHS guidelines for unclassified but reactive compounds: Use fume hoods, nitrile gloves, and eye protection. In case of skin contact, rinse immediately with water .
- Store in airtight containers at 2–8°C to prevent hydrolysis or decomposition .
- Conduct a risk assessment for potential amine-related sensitization, referencing SDS of structurally similar piperidine derivatives .
Advanced: How can computational modeling predict this compound’s reactivity in novel reaction systems?
Methodological Answer:
- Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic/electrophilic attack .
- Apply molecular dynamics simulations to study solvation effects and transition states, as seen in ICReDD’s reaction path search methods .
- Validate predictions with microreactor experiments to assess scalability .
Advanced: How can researchers resolve contradictions in stability data under varying pH and temperature conditions?
Methodological Answer:
- Perform accelerated stability studies using DOE to model degradation kinetics. For example, vary pH (2–12) and temperature (25–60°C) and analyze via HPLC .
- Cross-reference with Arrhenius equation to extrapolate shelf-life under standard conditions .
- Use cheminformatics tools to compare stability trends with structurally related triazolone salts (e.g., 2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride) .
Advanced: What strategies optimize this compound’s enantiomeric purity for pharmacological studies?
Methodological Answer:
- Employ chiral chromatography (e.g., Chiralpak IA column) with polar organic mobile phases .
- Synthesize via asymmetric catalysis: Use chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions, as applied to piperidine derivatives .
- Validate enantiopurity using circular dichroism (CD) and compare with reference standards .
Advanced: How can researchers design experiments to elucidate its mechanism of action in biological systems?
Methodological Answer:
- Conduct kinetic binding assays (e.g., surface plasmon resonance) to screen for interactions with target enzymes/receptors, similar to studies on 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride .
- Use CRISPR-Cas9 knockout models to identify genetic pathways affected by the compound .
- Perform metabolomic profiling (LC-MS/MS) to trace biochemical pathway perturbations .
Advanced: What methodologies address batch-to-batch variability in synthesis?
Methodological Answer:
- Implement Process Analytical Technology (PAT): Use in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progression .
- Apply quality-by-design (QbD) principles to define critical quality attributes (CQAs) and control raw material variability .
- Compare batch data using multivariate statistical tools (e.g., PCA) to identify outlier batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
